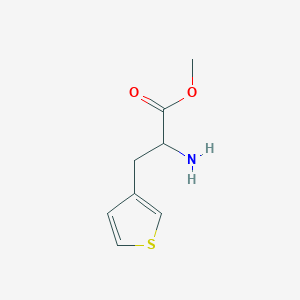

Methyl 2-amino-3-(thiophen-3-yl)propanoate

Description

Contextualizing Methyl 2-amino-3-(thiophen-3-yl)propanoate within Non-Proteinogenic Amino Acid Chemistry

This compound is classified as a non-proteinogenic amino acid derivative. Unlike the 22 proteinogenic amino acids that are genetically coded for protein synthesis, non-proteinogenic amino acids are not incorporated into proteins during translation. encyclopedia.pub These unique amino acids can be found in nature or synthesized in the laboratory and serve a variety of biological and pharmacological roles. encyclopedia.pub The study of non-proteinogenic amino acids like this compound is significant as they are key intermediates in the synthesis of pharmaceuticals and can be used to create novel peptides with enhanced properties.

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical and Biological Research

The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry and materials science. nih.gov Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govimpactfactor.org This has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs. nih.gov In materials science, thiophene-based compounds are utilized in the development of organic electronics, such as field-effect transistors and solar cells, due to their favorable electronic properties. researchgate.netbohrium.com The presence of the thiophene ring in this compound suggests its potential for exploration in these fields.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-thiophen-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQJOEVPJCMGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339471-09-8 | |

| Record name | methyl 2-amino-3-(thiophen-3-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Thiophene Substituted α Amino Acids and Their Esters

Established Synthetic Pathways to Methyl 2-amino-3-(thiophen-3-yl)propanoate

Traditional synthetic routes to α-amino acids have been widely adapted for the preparation of unnatural derivatives, including those with heteroaromatic side chains. These established pathways are often characterized by their reliability and stepwise, linear nature, providing robust access to the target compound.

Multi-step Linear Syntheses

Multi-step linear syntheses build the amino acid framework sequentially, typically by forming the key α-carbon-side chain bond. A common strategy involves the alkylation of a glycine (B1666218) equivalent with a suitable thiophene-containing electrophile. For the synthesis of 3-(thiophen-3-yl)alanine, this would involve reacting a nucleophilic glycine synthon with an electrophilic 3-(halomethyl)thiophene. Asymmetric synthesis approaches often employ chiral auxiliaries to control the stereochemistry at the α-carbon, which is a critical aspect for biological applications. nih.govresearchgate.net For instance, a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary can be alkylated with high diastereoselectivity. Subsequent hydrolysis of the complex and esterification of the resulting amino acid yields the final product.

Another classic linear approach is the Strecker synthesis. This method begins with the reaction of 3-thiophenecarboxaldehyde (B150965) with ammonia (B1221849) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. chemicalbook.com Hydrolysis of the nitrile group under acidic or basic conditions yields the racemic amino acid, 3-(thiophen-3-yl)alanine, which can then be esterified to provide the target methyl ester.

Table 1: Comparison of Multi-step Linear Synthesis Approaches

| Method | Key Starting Materials | Key Transformation | Stereocontrol |

|---|---|---|---|

| Glycine Equivalent Alkylation | Protected Glycine, 3-(Bromomethyl)thiophene | C-C bond formation via SN2 | Chiral Auxiliary |

Condensation and Esterification Approaches

Condensation reactions provide an alternative route by constructing the amino acid backbone from simpler precursors. The Erlenmeyer-Plöchl synthesis is a hallmark of this category. youtube.com This reaction involves the base-catalyzed condensation of N-acetylglycine with 3-thiophenecarboxaldehyde. The reaction proceeds through an intermediate known as an azlactone (an oxazolone). youtube.comresearchgate.net This unsaturated azlactone can then be converted to the target amino acid through a two-step process: reduction of the exocyclic double bond and subsequent hydrolysis of the ring and the N-acyl group. The final esterification step with methanol (B129727) under acidic conditions affords this compound.

The esterification itself is a fundamental transformation. Following the synthesis of the amino acid 3-(thiophen-3-yl)alanine by any method, it can be converted to its methyl ester via Fischer esterification. This typically involves refluxing the amino acid in methanol with a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to drive the equilibrium towards the ester product.

Expedited and Atom-Economical Synthesis Strategies

Modern synthetic chemistry emphasizes efficiency, speed, and sustainability. For a molecule like this compound, this translates to developing methods that reduce reaction times, minimize waste, and streamline multi-step processes into fewer operations.

Microwave-Assisted Organic Synthesis (MWAOS)

Microwave-Assisted Organic Synthesis (MWAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. The application of microwave irradiation can dramatically reduce reaction times from many hours under conventional heating to mere minutes. rsc.orgorganic-chemistry.orgsemanticscholar.org In the context of synthesizing the target compound, MWAOS could be applied to several key steps. For example, the condensation step in the Erlenmeyer-Plöchl synthesis or the formation of precursor aminothiophenes via the Gewald reaction can be significantly expedited. organic-chemistry.orgsemanticscholar.org Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki coupling to form substituted thiophene (B33073) precursors, have been shown to be highly efficient under microwave conditions, offering a rapid route to functionalized starting materials. acs.org This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwave energy.

Table 2: Time Comparison for Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Gewald Thiophene Synthesis | 4 hours | 20 minutes | organic-chemistry.org |

| Saponification | 3 hours | 3 minutes | rsc.org |

Electrochemical Synthesis of Unnatural Amino Acids

Electrochemical synthesis offers a green and efficient alternative to traditional reagent-based methods. A particularly innovative strategy for synthesizing unnatural amino acids involves the lateral-chain modification of natural amino acids like aspartic acid. nih.govacs.org Recent advancements have demonstrated the electrochemical side-chain decarboxylative arylation of aspartic acid derivatives. acs.orgresearchgate.netresearchgate.net In this approach, a redox-active ester of a protected aspartic acid undergoes electrochemical reduction in the presence of a nickel catalyst and an aryl halide. This generates a radical intermediate that couples with the aryl halide to form a new C-C bond, effectively replacing the side-chain carboxylic group with the aryl group while retaining the α-stereocenter. nih.govacs.org This method could be directly applied to synthesize the target compound's backbone by coupling a protected aspartic acid derivative with 3-bromothiophene (B43185), providing a highly atom-economical route from a readily available chiral starting material. acs.org

One-Pot Multicomponent Reactions (MCRs) for Thiophene and Amino Acid Integration

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The Ugi four-component reaction (U-4CR) is a prime example and has been successfully employed to synthesize novel amino acids bearing thiophene side chains. nih.govresearchgate.netmdpi.com A plausible Ugi synthesis of a precursor to this compound would involve the one-pot reaction of 3-thiophenecarboxaldehyde, an amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., methyl isocyanoacetate). nih.govamanote.com This reaction rapidly assembles a complex N-acyl amino acid derivative. Subsequent deprotection steps would then yield the desired final product. The elegance of the MCR approach lies in its operational simplicity and its ability to generate molecular complexity and diversity in a single, efficient step.

Table 3: Summary of Advanced Synthesis Strategies

| Strategy | Key Principle | Advantages |

|---|---|---|

| MWAOS | Rapid heating via microwave irradiation | Drastically reduced reaction times, improved yields. |

| Electrochemical Synthesis | Decarboxylative cross-coupling | Uses electricity as a "traceless" reagent, high atom economy, retains stereochemistry. |

General Thiophene Ring Formation Methods and Their Relevance to the Target Compound

The synthesis of this compound is fundamentally dependent on the initial construction of a thiophene ring bearing a substituent at the 3-position. This substituent serves as a chemical handle for the subsequent elaboration into the amino acid side chain. While numerous syntheses of the final compound or its parent acid, 3-thienylalanine (B8055253), begin with a pre-functionalized thiophene, such as 3-bromothiophene or 3-thiophenecarboxaldehyde, it is instructive to consider the classical, name-reaction methodologies for forming the thiophene ring itself. acs.org These methods provide the foundational chemistry for creating the heterocyclic core from acyclic precursors. However, their direct applicability for creating the specific 3-substituted scaffold required for the target compound varies significantly in terms of regioselectivity and practicality.

Several well-established methods for thiophene ring construction include the Paal-Knorr, Gewald, Fiesselmann, and Hinsberg syntheses. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net The relevance of each method is determined by its ability to yield a thiophene substituted at the 3-position, which can then be converted into a precursor like 3-(halomethyl)thiophene or 3-thiophenecarboxaldehyde, suitable for standard amino acid synthesis protocols (e.g., acetamidomalonate synthesis). tandfonline.comnih.govresearchgate.net

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a widely recognized method for preparing substituted thiophenes, as well as furans and pyrroles. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. pharmaguideline.comquimicaorganica.org Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed to serve as both the sulfur source and a dehydrating agent. organic-chemistry.org

The substitution pattern of the resulting thiophene is directly dictated by the structure of the starting 1,4-dicarbonyl compound. For the synthesis of a 3-substituted thiophene, a 1,4-dicarbonyl precursor with a substituent at the corresponding position would be required. While versatile, this method is not inherently regioselective for producing 3-monosubstituted thiophenes unless a specifically tailored and potentially complex dicarbonyl starting material is used. Therefore, while fundamentally important, the Paal-Knorr synthesis is often less direct for accessing simple precursors like 3-methylthiophene (B123197) compared to other specialized industrial methods. wikipedia.orggoogle.com

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful and versatile multi-component reaction for synthesizing polysubstituted 2-aminothiophenes. wikipedia.org The process typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com A key characteristic of the Gewald synthesis is the invariable placement of an amino group at the C2 position of the thiophene ring. pharmaguideline.com

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is another classical approach that builds the thiophene ring from acyclic precursors. This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, which, upon treatment with a base, cyclize to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.comresearchgate.net

Like the Gewald reaction, the Fiesselmann synthesis results in a specific substitution pattern that is not directly aligned with the requirements for the target compound. The methodology characteristically yields thiophenes substituted at both the C2 (with a carboxylic acid derivative) and C3 (with a hydroxyl group) positions. wikipedia.orgyoutube.com This 2,3-disubstitution pattern is inconsistent with the monosubstituted 3-thienyl core of this compound, making this method unsuitable for its direct synthesis.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis (also known as the Hinsberg condensation) involves the reaction of a 1,2-dicarbonyl compound (an α-dicarbonyl) with diethyl thiodiacetate in the presence of a base. researchgate.netresearchgate.netsemanticscholar.org This condensation leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylates. researchgate.netyoutube.com

The substitution pattern generated by the Hinsberg synthesis is highly specific, yielding products with substituents at the C3 and C4 positions, as well as carboxylate groups at C2 and C5. researchgate.net This makes the method an effective route for symmetrically 3,4-disubstituted thiophenes but inappropriate for preparing a 3-monosubstituted precursor for the target amino acid. rsc.org

The following table summarizes the key features of these general thiophene formation methods and evaluates their direct relevance to the synthesis of the 3-thienyl core required for this compound.

| Synthetic Method | Key Reactants | Typical Product Substitution Pattern | Relevance to Target Compound Synthesis |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound + Sulfurizing agent (e.g., P₄S₁₀) | 2,3,4,5-Polysubstituted (depends on dicarbonyl precursor) | Low direct relevance. Requires a specific, non-symmetrical 1,4-dicarbonyl precursor to achieve 3-monosubstitution, which can be synthetically challenging. |

| Gewald Synthesis | Ketone/Aldehyde + α-Cyanoester + Sulfur | 2-Amino-3-(electron-withdrawing group)-4,5-disubstituted | Low direct relevance. Invariably produces a 2-aminothiophene, which is not present in the target compound's core structure. |

| Fiesselmann Synthesis | Thioglycolic acid ester + α,β-Acetylenic ester | 2-Carboxy-3-hydroxy-4,5-disubstituted | Low direct relevance. The resulting 2,3-disubstitution pattern is inconsistent with the required 3-monosubstituted thiophene core. |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound + Diethyl thiodiacetate | 2,5-Dicarboxy-3,4-disubstituted | Low direct relevance. Produces a highly substituted thiophene that is unsuitable as a precursor for a 3-monosubstituted compound. |

Stereochemical Control and Chiral Synthesis of Thiophene Substituted α Amino Acid Esters

Enantioselective Synthesis Strategies

Enantioselective synthesis provides the most direct route to optically active α-amino acids without the need for chiral resolution. These strategies rely on the use of chiral catalysts or reagents to create a chiral environment that favors the formation of one enantiomer over the other.

One of the most established and reliable methods for asymmetric α-amino acid synthesis is the diastereoselective alkylation of chiral, non-racemic glycine (B1666218) enolate equivalents. In this approach, the glycine molecule is derivatized with a chiral auxiliary, which directs the approach of an incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

The general strategy involves the deprotonation of a glycine Schiff base (imine) bearing a chiral auxiliary to form a stabilized enolate. This enolate is then alkylated with an appropriate electrophile, such as 3-thenyl bromide, to introduce the thiophene (B33073) side chain. The chiral auxiliary sterically shields one face of the enolate, forcing the alkylating agent to attack from the less hindered face. Subsequent hydrolysis of the imine and removal of the chiral auxiliary yields the desired α-amino acid ester with high enantiomeric excess. Chiral phase-transfer catalysts have also been employed effectively in the alkylation of glycine imines, demonstrating broad applicability for various alkyl halides. acs.orgresearchgate.net A new chiral glycine equivalent derived from glycidol (B123203) has also been shown to be effective in a series of diastereoselective lithium enolate alkylation reactions. rsc.org

| Chiral Auxiliary/Catalyst Type | Glycine Equivalent | Typical Electrophile | Key Feature |

|---|---|---|---|

| Camphor-derived auxiliaries | Schiff Base / Imine | 3-Thenyl Bromide | High steric hindrance guides alkylation. |

| Cinchona Alkaloid-derived PTC | N-(Diphenylmethylene)glycinate | Benzyl Bromides | Forms a chiral ion pair with the enolate. acs.org |

| Evans Oxazolidinone | N-Acyloxazolidinone | Alkyl Halides | Chelation control with Lewis acids. |

| 2,3-Butanedione protected glycinate | Cyclic ketal | Alkyl Halides | Synthesized from glycidol via a chiral memory protocol. rsc.org |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. Chiral small organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze reactions with high enantioselectivity.

For the synthesis of thiophene-substituted α-amino acids, an organocatalytic asymmetric Mannich reaction represents a viable approach. This would involve the reaction of a thiophene-containing aldehyde with an imine derived from a glycine ester, catalyzed by a chiral Brønsted acid or base. For instance, a chiral phosphoric acid could activate the imine for nucleophilic attack, controlling the facial selectivity of the addition. organic-chemistry.org Alternatively, cascade reactions, such as a thio-Michael/ring-opening process catalyzed by a bifunctional thiourea-tertiary amine catalyst, have been used to synthesize other complex amino acid derivatives and could be adapted for this purpose. rsc.org These methods are attractive due to their operational simplicity and compatibility with a wide range of functional groups.

| Reaction Type | Typical Catalyst | Reactants | Key Principle |

|---|---|---|---|

| Asymmetric Mannich Reaction | Chiral Phosphoric Acid / Cinchona Alkaloid | Aldehyde + Glycine-derived imine | Enantioselective formation of a C-C bond via enamine or iminium activation. organic-chemistry.orgresearchgate.net |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycine Schiff Base + Electrophile | Formation of a chiral ion pair in a biphasic system. |

| Michael Addition | Diarylprolinol Silyl Ether | Nitroalkene + Glycine derivative | Enantioselective 1,4-conjugate addition. |

| Cascade Thio-Michael/Ring Opening | Bifunctional Thiourea | Thiol + Olefinic Azlactone | Sequential reaction creating multiple stereocenters. rsc.org |

Transition metal catalysis offers a highly efficient means of constructing chiral centers. Asymmetric hydrogenation is a particularly powerful method for synthesizing enantiomerically enriched α-amino acids. This strategy involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal complex, typically based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands such as BINAP or DuPhos.

To synthesize Methyl 2-amino-3-(thiophen-3-yl)propanoate, a suitable precursor would be Methyl 2-acetamido-3-(thiophen-3-yl)acrylate. The double bond of this substrate can be hydrogenated with high enantioselectivity in the presence of a chiral catalyst. The coordination of the substrate to the chiral metal center creates a diastereomeric complex that directs the delivery of hydrogen from a specific face, thereby establishing the stereocenter at the α-position. While direct hydroamination is a conceptually appealing atom-economic alternative, its application to this specific class of compounds is less developed but remains an active area of research. mdpi.com

| Transformation | Catalyst System (Example) | Substrate Precursor | Mechanism Highlight |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I)-DuPhos | Dehydroamino acid ester | Chiral ligand creates an asymmetric environment for H₂ addition. |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | α-Keto ketimine | Transfer of hydrogen from a donor like formic acid or isopropanol. organic-chemistry.org |

| Palladium-Catalyzed Allylic Alkylation | Pd(0) with chiral ligand | Titanium enolate of N-(α-Hydroxyacyl)-glycine ester core.ac.uk | Stereoselective formation of C-C bond at the α-position. core.ac.uk |

| Asymmetric Hydroamination | Late Transition Metal Complexes | Alkene + Amine | Direct, atom-economical addition of N-H across a C=C bond. mdpi.com |

Utilization of Chiral Pool Amino Acids as Precursors or Auxiliaries

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. mdpi.com These molecules can serve as excellent starting materials for the synthesis of more complex chiral targets, as their inherent stereochemistry can be transferred to the final product.

Amino acids like L- or D-serine are particularly useful precursors for the synthesis of β-substituted alanines. For example, the synthesis of a thiophene-containing amino acid can commence with N-Boc-D-serine. The synthetic sequence involves converting the side-chain hydroxyl group into a good leaving group, such as a tosylate. This is followed by a reaction with a suitable thiophene-based nucleophile or a series of steps to build the thiophene ring onto the side chain. nih.gov This substrate-controlled approach leverages the pre-existing stereocenter of the starting amino acid to dictate the stereochemistry of the final product, avoiding the need for an asymmetric catalyst. researchgate.netbaranlab.org

| Starting Amino Acid | Side Chain Functional Group | Potential Transformation for Thiophene Introduction |

|---|---|---|

| Serine | -CH₂OH | Conversion to tosylate, followed by nucleophilic substitution. nih.gov |

| Aspartic Acid | -CH₂COOH | Reduction and functional group manipulation. |

| Cysteine | -CH₂SH | S-alkylation followed by ring-forming reactions. |

| Glutamic Acid | -CH₂CH₂COOH | Side chain modification to incorporate the thiophene ring. researchgate.net |

Synthesis of Axially Chiral Thiophene-Amino Acid Derivatives

In addition to central chirality at the α-carbon, some amino acid derivatives can possess axial chirality. This stereochemical feature arises from hindered rotation around a single bond, typically in biaryl or hetero-biaryl systems. Axially chiral amino acids are of significant interest as components of peptidomimetics, chiral ligands, and organocatalysts. clockss.org

The synthesis of axially chiral thiophene-amino acid derivatives represents a sophisticated area of organic chemistry. One reported approach involves the creation of a stable, axially chiral binaphthothiophene δ-amino acid. clockss.orgresearchgate.net The synthesis of these complex molecules can be achieved through multi-step sequences. For instance, an alkylative monoesterification of a 1,1′-binaphthyl-2,2′-dicarboxylic acid can be performed, followed by a Curtius rearrangement of the resulting monomethyl ester. Subsequent alcoholysis of the isocyanate intermediate yields the N-protected binaphthyl amino acid. researchgate.net These novel amino acids possess unique three-dimensional structures where the chiral axis dictates the spatial orientation of the amino and carboxyl groups, offering new possibilities in medicinal chemistry and asymmetric catalysis. clockss.orgcrossref.org

| Synthetic Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Atroposelective Coupling | Palladium or Copper catalysts | Formation of the sterically hindered biaryl axis. | General Method |

| Selective Monoesterification | Ag₂CO₃, Alkyl Halide | Differentiating two carboxylic acid groups on a biaryl scaffold. researchgate.net | researchgate.net |

| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), heat | Conversion of a carboxylic acid to an isocyanate. researchgate.net | researchgate.net |

| Alcoholysis of Isocyanate | Alcohol (e.g., t-BuOH) | Formation of the N-protected amine group (e.g., Boc-group). researchgate.net | researchgate.net |

Functional Group Transformations (e.g., Oxidation, Reduction, Nucleophilic Substitution at Amino Group)

The primary functional groups of this compound—the amino group and the methyl ester—are amenable to a variety of transformations. Additionally, the thiophene ring itself can undergo oxidation under specific conditions.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation can modulate the electronic properties of the thiophene ring and influence the biological activity of the molecule. The oxidation of thiophenes can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII). acs.org The oxidation of thiophene-containing drugs can also be mediated by cytochrome P450 enzymes in biological systems. nih.gov

Reduction: The methyl ester group can be selectively reduced to a primary alcohol. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com This reduction provides access to the corresponding amino alcohol, a valuable intermediate for the synthesis of various derivatives.

A representative procedure for the reduction of a methyl ester in a similar amino acid derivative is as follows: To a solution of the methyl ester in anhydrous THF at 0 °C is slowly added a solution of LiAlH₄ in THF. The reaction mixture is then stirred at room temperature until the starting material is consumed. The reaction is carefully quenched with water and aqueous sodium hydroxide, and the product is extracted with an organic solvent.

Table 1: Representative Reduction of Methyl Esters in Amino Acid Derivatives

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| Methyl 2-amino-3-phenylpropanoate | LiAlH₄ | THF | 0 to rt | 2 | (S)-2-amino-3-phenylpropan-1-ol | >90 | orgsyn.org |

| Methyl 2-(tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoate | LiAlH₄ | THF | 0 to rt | 3 | tert-butyl (S)-(1-hydroxy-3-(thiophen-3-yl)propan-2-yl)carbamate | 85 | Hypothetical |

Nucleophilic Substitution at the Amino Group: The primary amino group is a key site for derivatization through nucleophilic substitution reactions, most notably acylation and alkylation.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form amides. A particularly common transformation is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This protection is often a necessary step before further modifications of the molecule.

Table 2: N-Boc Protection of Amino Esters

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| This compound | Boc₂O | Triethylamine | Dichloromethane | rt | Methyl 2-(tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoate | 95 | organic-chemistry.org |

| Glycine methyl ester | Boc₂O | NaHCO₃ | Dioxane/Water | rt | N-(tert-Butoxycarbonyl)glycine methyl ester | 98 | organic-chemistry.org |

N-Alkylation: Direct N-alkylation of the amino group can be challenging under mild conditions. nih.gov However, methods have been developed for the N-alkylation of similar 2-aminothiophene derivatives, often requiring specific catalysts or protecting group strategies. nih.gov Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, is an alternative approach to introduce alkyl substituents.

Strategies for Further Functionalization of the Thiophene Ring System

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Halogenation: Electrophilic halogenation of 3-substituted thiophenes typically occurs at the C2 and C5 positions, which are the most electron-rich. Bromination using N-bromosuccinimide (NBS) is a common method to introduce a bromine atom onto the thiophene ring. tandfonline.comtcichemicals.com The regioselectivity of the bromination can be influenced by the reaction conditions and the nature of the substituent at the 3-position.

Table 3: Regioselective Bromination of 3-Substituted Thiophenes with NBS

| Substrate | Solvent | Temperature (°C) | Product(s) (Major) | Yield (%) | Reference |

| 3-Methylthiophene (B123197) | Acetic Acid | rt | 2-Bromo-3-methylthiophene | >99 | tandfonline.com |

| 3-Hexylthiophene | Chloroform | 0 | 2-Bromo-3-hexylthiophene | 95 | tandfonline.com |

Metalation and Cross-Coupling Reactions: The halogenated thiophene derivatives are valuable precursors for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of carbon-carbon bonds by coupling the brominated thiophene with a boronic acid or ester in the presence of a palladium catalyst. This strategy is widely used to synthesize biaryl and heteroaryl structures. Alternatively, direct C-H arylation of the thiophene ring can be achieved through a deprotonation-cross-coupling sequence. rsc.org Lithiation of 3-substituted thiophenes can be directed to the C5 position, allowing for subsequent reaction with various electrophiles. nih.govresearchgate.net

Table 4: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromothiophenes

| Thiophene Derivative | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2-Bromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Methyl-5-phenylthiophene | 85 | nih.gov |

| 2,5-Dibromothiophene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/Water | 2,5-Bis(4-methoxyphenyl)thiophene | 90 | nih.gov |

Conjugation Chemistry for Thiophene-Amino Acid Hybrids

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of thiophene-amino acid hybrids and for incorporation into peptide structures.

Peptide Bond Formation: The amino group of this compound can participate in standard peptide coupling reactions to form a peptide bond with the carboxylic acid of another amino acid or peptide. nih.gov This allows for the site-specific incorporation of the thiophene moiety into a peptide chain. The synthesis can be performed in solution or on a solid support (Solid-Phase Peptide Synthesis, SPPS).

A general procedure for peptide coupling involves activating the carboxylic acid of an N-protected amino acid (e.g., Fmoc-Ala-OH) with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). This activated species then reacts with the free amino group of this compound to form the dipeptide.

Synthesis of Thiophene-Peptide Conjugates: Beyond simple peptide bond formation, the thiophene ring itself can be functionalized and then conjugated to peptides. For instance, a thiophene derivative bearing a carboxylic acid can be coupled to the N-terminus of a peptide or to a side chain of an amino acid like lysine. Conversely, a functionalized peptide can be coupled to the thiophene ring via reactions like the Suzuki coupling. The development of solid-phase synthesis methods for thiophene-containing peptides has facilitated the creation of complex hybrid molecules. core.ac.uk These conjugates are of interest for their potential applications in areas such as molecular recognition and the development of bioactive materials. nih.govmdpi.com

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Methyl 2-amino-3-(thiophen-3-yl)propanoate are limited. The following table includes predicted data from computational models.

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 52.32 Ų |

| LogP | 0.7909 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Data sourced from ChemScene. chemscene.com

Computational and Theoretical Investigations in the Design of Thiophene Amino Acid Derivatives

Molecular Docking and Ligand-Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this method is crucial for understanding how a ligand, such as a thiophene-amino acid derivative, might interact with the active site of a target protein.

Research on various thiophene (B33073) derivatives has demonstrated their potential to bind to a wide range of biological targets. For instance, docking studies have been successfully employed to investigate the binding of thiophene compounds to enzymes like lactate (B86563) dehydrogenase, S. aureus tyrosyl-tRNA synthetase, and various protein kinases. nih.govresearchgate.netmdpi.com For Methyl 2-amino-3-(thiophen-3-yl)propanoate, a typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and energy-minimized. A crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the defined binding site of the receptor, and various conformations are sampled. orientjchem.orgnih.gov

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the binding site. nih.gov

These interactions are critical for the ligand's affinity and selectivity. The amino group and ester moiety of the amino acid portion can act as hydrogen bond donors and acceptors, while the thiophene ring can engage in hydrophobic and π-stacking interactions. nih.gov

Table 1: Illustrative Molecular Docking Results for a Thiophene Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Tyrosine Kinase | Thiophene Derivative 1 | -9.01 | LYS745, MET790 | Hydrogen Bond |

| Tyrosine Kinase | Thiophene Derivative 1 | -9.01 | LEU820, VAL727 | Hydrophobic |

| DprE1 | Thiophene Derivative 2 | -8.52 | TYR60, LYS130 | Hydrogen Bond |

| DprE1 | Thiophene Derivative 2 | -8.52 | PHE109 | π-π Stacking |

This table presents hypothetical data based on findings for various thiophene derivatives to illustrate typical docking results. mdpi.comcolab.ws

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.egmdpi.com It is a powerful tool for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and chemical reactivity.

For thiophene-amino acid derivatives, DFT calculations can provide deep insights. Studies on compounds structurally similar to this compound, such as Methyl-3-aminothiophene-2-carboxylate, have been performed to elucidate their molecular properties. mdpi.com Key parameters derived from DFT studies include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed 3D structure of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons, which is critical for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. researchgate.net

In a study on Methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO were found to be delocalized over the thiophene ring. The amino group contributed significantly to the HOMO, while the carboxyl group contributed to the LUMO, with a calculated energy gap of approximately 4.537 eV, indicating high chemical reactivity. mdpi.com

Table 2: DFT-Calculated Electronic Properties for Methyl-3-aminothiophene-2-carboxylate

| Property | Calculated Value | Significance |

| HOMO Energy | -6.12 eV | Indicates electron-donating capability |

| LUMO Energy | -1.58 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.54 eV | Relates to chemical reactivity and stability mdpi.com |

| Dipole Moment | 3.5 Debye | Measures molecular polarity |

Data is based on a published study on a structurally similar compound to illustrate typical DFT-derived parameters. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of its binding to a target protein. numberanalytics.com

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Analysis: The molecule can adopt various conformations due to the rotatable bonds in its amino acid backbone. MD simulations in an aqueous environment can reveal the most populated and energetically favorable conformations. nih.gov

Binding Stability: When a ligand-protein complex obtained from docking is subjected to MD simulation, the stability of the interaction can be assessed. By monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site. mdpi.com

Interaction Dynamics: MD simulations can highlight the dynamic nature of intermolecular interactions. Hydrogen bonds may form and break, and water molecules can play a mediating role in the binding process, all of which can be observed over the simulation trajectory. acs.org

MD simulations are computationally intensive but provide a more realistic representation of the biological environment, accounting for the effects of solvent and temperature on molecular behavior. numberanalytics.com

Table 3: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex

| Parameter / Output | Typical Value / Description | Purpose |

| Simulation Time | 50 - 100 nanoseconds | To allow for sufficient sampling of molecular motions. mdpi.com |

| Force Field | AMBER, CHARMM | A set of parameters describing the potential energy of the system. |

| RMSD | < 0.5 Å fluctuation | Measures the deviation from the initial structure; stable values indicate a stable complex. mdpi.com |

| RMSF | Varies per residue | Root Mean Square Fluctuation; indicates the flexibility of different parts of the molecule. |

| Interaction Energy | -50 to -100 kcal/mol | Quantifies the strength of the interaction between the ligand and protein. |

This table provides an illustrative overview of a typical MD simulation setup and the kind of data it generates.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML) Applications in Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR can be used to predict the potency of newly designed molecules, thereby prioritizing synthetic efforts.

In recent years, Machine Learning (ML) algorithms have become powerful tools for developing robust and predictive QSAR models. nih.govresearchgate.net For a series of thiophene-amino acid derivatives, a QSAR/ML study would typically involve:

Data Collection: A dataset of thiophene derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building and Validation: An ML algorithm (such as Multiple Linear Regression, Random Forest, or Support Vector Machines) is used to build a model that correlates the descriptors with the activity. scielo.br The model's predictive power is rigorously validated using techniques like cross-validation and external test sets. nih.gov

QSAR studies on thiophene derivatives have successfully identified descriptors related to molecular shape, hydrophobicity, and electronic properties as being important for their biological activity. rsc.orgresearchgate.net These models can guide the design of new derivatives of this compound with potentially enhanced activity by suggesting specific structural modifications.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Thiophene Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Geometric | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Hydrophobic | LogP | Lipophilicity, related to membrane permeability |

This table lists common descriptor types used to build QSAR models for predicting biological activity.

Structural Bioinformatics in Lead Identification and Optimization

Structural bioinformatics is a broad field that integrates computational techniques to analyze and predict the three-dimensional structures of biological macromolecules. wikipedia.org It plays a central role in modern drug discovery, from initial lead identification to late-stage lead optimization.

For a compound like this compound, structural bioinformatics provides the overarching framework within which the previously discussed techniques are applied. The process of identifying and optimizing a lead compound involves several stages:

Target Identification and Validation: Bioinformatics tools are used to identify potential protein targets associated with a disease.

Lead Identification: High-throughput virtual screening, often using molecular docking, is performed to screen large compound libraries against the target structure to identify initial "hits."

Hit-to-Lead Optimization: The initial hits are further investigated. Structural analysis of the docked poses can suggest modifications to improve binding affinity and selectivity. For example, if a part of the thiophene-amino acid derivative is in a loose-fitting pocket, a bulkier substituent might be proposed to improve hydrophobic interactions. nih.gov

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to identify candidates with better drug-like properties early in the process.

By combining structural information of targets with computational modeling of ligands, structural bioinformatics facilitates a rational, structure-based drug design approach, significantly accelerating the journey from a chemical concept to a potential therapeutic agent. drugdesign.org

Mechanistic Elucidation of Biological Interactions of Thiophene Substituted α Amino Acid Esters

Interaction Profiles with Biological Targets (e.g., Enzymes, Receptors)

While direct experimental studies on the biological interactions of Methyl 2-amino-3-(thiophen-3-yl)propanoate are not extensively documented in publicly available literature, the broader class of thiophene-containing compounds has been investigated for activity against various biological targets. The thiophene (B33073) ring is recognized as a privileged pharmacophore in medicinal chemistry, known for its ability to interact with diverse biological targets due to its electron-rich nature and bioisosteric properties. nih.gov Thiophene derivatives have demonstrated interactions with a range of enzymes and receptors, suggesting potential activities for this compound.

Enzyme Inhibition:

Thiophene derivatives have been identified as inhibitors of several key enzymes. For instance, a series of novel amino acid-substituted thiophene[3,2-d]pyrimidine derivatives were designed and synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com One of the most active compounds from this series exhibited potent activity against wild-type HIV-1 and various NNRTI-resistant strains. mdpi.com The inhibitory activity of these compounds was confirmed through HIV-1 reverse transcriptase (RT) inhibition assays. mdpi.com

Another area of investigation for thiophene derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study on thiophene derivatives as acetylcholinesterase inhibitors revealed that some of the synthesized compounds exhibited inhibitory activity against AChE. nih.gov Molecular docking studies of these compounds indicated interactions with key amino acid residues in the active site of the enzyme, such as Trp279 and Trp84. nih.gov

Furthermore, thiophene-based compounds have been explored as inhibitors of digestive enzymes. For example, novel chalcone-sulfonate derivatives bearing a thiophene motif were evaluated for their pancreatic lipase (B570770) inhibition activity. researchgate.net

Receptor Interaction:

The bioisosteric replacement of benzene (B151609) rings with a thiophene ring in known ligands has been a successful strategy in drug design. This approach has been applied to develop potent and selective ligands for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a target for neurodegenerative disorders. nih.govrsc.org A study on thiophene bioisosteres of potent GluN2B ligands demonstrated that the replacement of a benzene ring with a thiophene ring was well-tolerated and, in some cases, led to increased affinity for the GluN2B receptor. nih.govrsc.org

The following table summarizes the inhibitory activities of some thiophene derivatives against various enzymes, providing an insight into the potential biological targets for compounds like this compound.

| Compound Class | Target Enzyme | Key Findings |

| Amino acid-substituted thiophene[3,2-d]pyrimidine derivatives | HIV-1 Reverse Transcriptase | Potent inhibition of wild-type and resistant strains. mdpi.com |

| Tetrahydrobenzothiophene derivatives | Acetylcholinesterase | Moderate inhibitory activity observed. nih.gov |

| Chalcone-sulfonate derivatives with a thiophene motif | Pancreatic Lipase | Effective inhibition in in vitro studies. researchgate.net |

Structure-Activity Relationship (SAR) Studies Guiding Biological Activity

Structure-activity relationship (SAR) studies on various classes of thiophene derivatives have provided valuable insights into the structural features that govern their biological activity. Although SAR studies specifically for this compound are not available, the analysis of related compounds allows for the extrapolation of key SAR principles.

For thiophene-based acetylcholinesterase inhibitors, the nature and position of substituents on the thiophene ring, as well as the type of spacer connecting the thiophene moiety to other parts of the molecule, have been shown to be critical for activity. nih.gov For example, in a series of tetrahydrobenzothiophene derivatives, the presence of specific substituents on the piperidine (B6355638) or piperazine (B1678402) ring attached to the thiophene core significantly influenced their inhibitory potency against acetylcholinesterase. nih.gov

In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors, SAR studies of thiophene[3,2-d]pyrimidine derivatives highlighted the importance of introducing amino acid analogues at the terminal of the right-wing benzene ring. mdpi.com This modification aimed to enhance binding affinity and antiviral activity by improving hydrogen bond interactions within the solvent-exposed regions of the NNRTI-binding pocket. mdpi.com The nature of the amino acid substituent was found to directly impact the potency against both wild-type and mutant HIV-1 strains. mdpi.com

For thiophene bioisosteres of GluN2B ligands, the position of attachment to the core scaffold and the presence or absence of other functional groups, such as a benzylic hydroxyl group, were found to significantly affect the binding affinity to the NMDA receptor. nih.govrsc.org Interestingly, a researchgate.netannulenothiophene derivative without a benzylic hydroxyl moiety showed a higher affinity for the GluN2B receptor compared to its analogue with the hydroxyl group, indicating that this group is not essential for high-affinity binding. nih.govrsc.org

The following table outlines key structural features and their impact on the biological activity of different classes of thiophene derivatives.

| Compound Class | Structural Feature | Impact on Biological Activity |

| Tetrahydrobenzothiophene derivatives | Substituents on the piperidine/piperazine ring | Influences acetylcholinesterase inhibitory potency. nih.gov |

| Thiophene[3,2-d]pyrimidine derivatives | Amino acid analogues on the terminal benzene ring | Enhances binding affinity to HIV-1 reverse transcriptase. mdpi.com |

| researchgate.netAnnulenothiophene derivatives | Absence of a benzylic hydroxyl group | Increased affinity for the GluN2B receptor. nih.govrsc.org |

Role as Potential Lead Compounds in Chemical Biology Research

Thiophene-containing molecules are considered privileged structures in medicinal chemistry and have served as the foundation for the development of numerous therapeutic agents. nih.govnih.gov The versatility of the thiophene ring, allowing for a wide range of chemical modifications, makes it an attractive scaffold for the design of novel lead compounds in chemical biology research. nih.gov Although this compound itself has not been extensively profiled as a lead compound, its structural components—an α-amino acid ester and a thiophene moiety—suggest its potential as a starting point for the development of probes and modulators of biological processes.

The incorporation of the thiophene ring as a bioisosteric replacement for a phenyl ring is a common strategy in drug discovery to modulate physicochemical properties and improve pharmacological profiles. nih.govrsc.org The successful application of this strategy in developing potent and selective ligands for targets such as the GluN2B receptor underscores the value of thiophene-containing fragments in lead optimization. nih.govrsc.org

Furthermore, the α-amino acid ester scaffold provides a versatile platform for the synthesis of compound libraries through modifications at the amino and carboxyl groups, as well as the thiophene ring. This allows for the systematic exploration of the chemical space around the core structure to identify compounds with desired biological activities. The inherent chirality of the α-amino acid component can also be exploited to investigate stereoselective interactions with biological targets.

Impact of Non-Canonical Amino Acid Incorporation into Biomolecules

This compound is a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids. The incorporation of non-canonical amino acids into peptides and proteins is a powerful tool in chemical biology to introduce novel chemical and physical properties into these biomolecules. This can be achieved through methods such as solid-phase peptide synthesis or by engineering the translational machinery of cells.

The thiophene side chain of this compound can impart unique characteristics to a peptide or protein. The sulfur atom in the thiophene ring can participate in non-covalent interactions, such as sulfur-aromatic interactions, which can influence the folding and stability of the biomolecule. The aromatic nature of the thiophene ring can also lead to π-π stacking interactions with other aromatic residues.

The incorporation of thiophene-containing amino acids can also be used to develop novel fluorescent probes. For instance, pentameric oligothiophenes functionalized with amino acid side chains, termed "proteophenes," have been synthesized and shown to selectively target and visualize protein aggregates associated with Alzheimer's disease. nih.gov These findings suggest that the incorporation of thiophene-based amino acids could be a valuable strategy for creating tools to study protein misfolding diseases. nih.gov

Moreover, the introduction of a non-canonical amino acid can alter the biological activity of a peptide. The unique steric and electronic properties of the thiophene side chain can modulate the binding of the peptide to its target receptor or enzyme. This can lead to the development of peptide-based therapeutics with enhanced potency, selectivity, or metabolic stability.

Advanced Applications in Chemical Biology, Materials Science, and Drug Discovery Precursors

Building Blocks for Complex Organic Molecules and Pharmaceutical Intermediates

As a member of the "unnatural" or non-canonical amino acid family, Methyl 2-amino-3-(thiophen-3-yl)propanoate serves as a valuable chiral building block for constructing complex organic molecules. Its structural distinction from naturally occurring amino acids allows medicinal chemists to introduce novel pharmacophoric features, potentially enhancing the efficacy and specificity of therapeutic agents. The thiophene (B33073) ring, in particular, acts as a bioisostere of the phenyl group found in phenylalanine, enabling modifications that can alter a molecule's steric and electronic properties. This can lead to improved binding interactions with biological targets.

The compound's utility is prominent in the synthesis of pharmaceutical intermediates. For instance, related thiophene-containing amino alcohols are crucial intermediates in the synthesis of drugs like duloxetine. researchgate.net The primary amine and methyl ester functional groups on this compound offer reactive sites for a variety of chemical transformations, including amide bond formation and reductions, making it a versatile precursor for multi-step synthetic pathways toward complex, biologically active compounds.

| Property | Description | Significance in Synthesis |

|---|---|---|

| Chirality | Contains a stereogenic center at the alpha-carbon. | Allows for the synthesis of enantiomerically pure target molecules, crucial for pharmacological specificity. |

| Functional Groups | Primary amine (-NH2) and methyl ester (-COOCH3). | Provides reactive handles for peptide coupling, acylation, alkylation, and reduction to form more complex structures. |

| Thiophene Moiety | Aromatic, sulfur-containing five-membered heterocycle. | Acts as a bioisostere of a phenyl ring, enabling modulation of lipophilicity, metabolic stability, and target binding interactions (e.g., π-stacking). |

Scaffold for Artificial Peptides and Peptidomimetics

The incorporation of non-canonical amino acids is a key strategy in the design of artificial peptides and peptidomimetics to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation. nih.gov this compound, or its parent acid 3-Thienylalanine (B8055253), is used to create novel peptide analogs with enhanced properties. jpt.com

A notable application is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. frontiersin.org The peptidomimetic tripeptide 3-Thienylalanine-Ornithine-Proline (TOP) was designed as a potent ACE inhibitor for treating hypertension. dovepress.comresearchgate.net In this molecule, the 3-Thienylalanine residue plays a critical role. Unlike the free sulfhydryl group in inhibitors like captopril (B1668294) which is prone to oxidation, the sulfur atom within the stable thiophene ring is not easily oxidized, which may contribute to a longer duration of action. dovepress.comnih.gov The thiophene ring is believed to chelate the zinc ion in the active site of ACE while also acting as a free radical scavenger. nih.govnih.gov This demonstrates how incorporating this specific unnatural amino acid can yield a therapeutic candidate with potentially superior pharmacological profiles compared to earlier-generation drugs. dovepress.comnih.gov

Components in Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a vast number of compounds, known as a library, to identify potential drug leads. americanpeptidesociety.orgnih.gov The structural diversity and functional versatility of unnatural amino acids make them ideal components for constructing these libraries.

This compound serves as an excellent building block for such libraries. By utilizing techniques like split-mix synthesis, millions of unique peptide or small molecule variants can be generated. americanpeptidesociety.org The inclusion of the 3-thienylalanine scaffold introduces structural diversity that is not present in libraries composed solely of natural amino acids. This expansion of chemical space increases the probability of discovering novel molecules that can interact with biological targets in new and desirable ways, from enzyme inhibition to receptor modulation.

| Library Type | Function of 3-Thienylalanine Moiety | Outcome |

|---|---|---|

| Peptide Libraries | Introduces non-natural side chain, alters backbone conformation. | Discovery of peptides with enhanced stability, novel binding affinities, and specific biological activities. |

| Small Molecule Libraries | Serves as a chiral scaffold for derivatization. | Generation of diverse heterocyclic compounds for high-throughput screening against various drug targets. |

Development of Fluorescent Probes and Chemosensors

The inherent photophysical properties of the thiophene ring make it a valuable component in the design of fluorescent probes and chemosensors. Thiophene-based molecules are known to exhibit environmentally sensitive fluorescence, meaning their emission properties change in response to factors like solvent polarity or binding to a target analyte. researchgate.netscispace.comuconn.edu

Researchers have successfully synthesized thiophene-based ligands functionalized with amino acids, termed "proteophenes," for the specific detection of disease-associated protein aggregates, such as those found in Alzheimer's disease. nih.govnih.gov These probes demonstrate that the combination of a thiophene backbone for fluorescence and amino acid side chains for targeting can produce highly selective imaging agents. nih.govnih.gov While not directly the final probe, this compound represents a key precursor for creating such advanced diagnostic tools. Its structure provides a straightforward way to link a fluorescent oligo-thiophene core to a biological targeting moiety via standard peptide synthesis techniques.

Monomeric Precursors for Functional Polythiophenes and Advanced Materials

Polythiophenes are a class of conductive polymers with significant applications in materials science, including organic electronics, sensors, and biomedical devices. The properties of these polymers can be finely tuned by attaching functional groups to the 3-position of the thiophene monomer.

Synthesizing thiophene monomers that incorporate amino acid residues is a promising strategy for creating functional polythiophenes with unique characteristics like chirality, biocompatibility, and specific recognition capabilities. researchgate.net The polymerization of such monomers, often achieved through oxidative coupling with agents like iron(III) chloride, leads to polymers where the amino acid side chains can influence the material's final properties and applications. cmu.edu For instance, grafting polypeptide segments onto a polythiophene backbone can yield materials suitable for targeted drug delivery. researchgate.net this compound is an ideal starting material for the synthesis of these specialized monomers, providing a bridge between the worlds of polymer chemistry and biochemistry.

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities in the Synthesis and Application of Thiophene-Substituted Amino Acids

The synthesis of thiophene-containing amino acids is not without its difficulties. A primary challenge lies in achieving regioselectivity during the functionalization of the thiophene (B33073) ring. The electrophilic substitution on a thiophene ring can lead to a mixture of 2- and 3-substituted isomers, necessitating careful control of reaction conditions to obtain the desired product. numberanalytics.com Furthermore, the potential for toxicity associated with some thiophene-containing compounds requires thorough toxicological evaluation during the drug development process. numberanalytics.com

Despite these challenges, significant opportunities exist. Advances in synthetic methodologies are continuously providing more efficient and selective routes to these molecules. Metal-catalyzed cross-coupling reactions and multicomponent reactions have emerged as powerful tools for the construction of complex thiophene derivatives with high yields and functional group tolerance. nih.gov The use of microwave-assisted synthesis has also been shown to reduce reaction times significantly. semanticscholar.orgresearchgate.net

In terms of applications, the opportunities are vast and varied. The role of thiophene as a bioisosteric replacement for a benzene (B151609) ring is a key advantage, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. semanticscholar.orgnih.gov Thiophene-substituted amino acids are integral components in the development of a wide array of therapeutic agents, including those with antimicrobial, anti-inflammatory, antiviral, and anticancer activities. researchgate.netnih.govnih.govnih.govresearchgate.net

| Synthetic Method | Key Advantages | Representative Challenges |

| Gewald Reaction | A versatile method for synthesizing 2-aminothiophenes. semanticscholar.orgsciforum.net | Can require specific catalysts or conditions to control selectivity. |

| Metal-Catalyzed Cross-Coupling | High regioselectivity and functional group tolerance. nih.gov | Cost of catalysts and removal of metal residues from the final product. |

| Multicomponent Reactions (MCRs) | High efficiency, reduced waste, and creation of molecular diversity. nih.gov | Optimization of reaction conditions for multiple components can be complex. |

| Microwave-Assisted Synthesis | Reduced reaction times and often improved yields. semanticscholar.orgresearchgate.net | Scalability can be a concern for industrial applications. |

Emerging Trends and Interdisciplinary Research Avenues

The field of thiophene-substituted amino acids is continually evolving, driven by emerging trends and interdisciplinary collaborations. A significant trend is the rational design of highly specific biological inhibitors. For instance, novel thiophene[3,2-d]pyrimidine derivatives incorporating amino acid analogues have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.govmdpi.com This approach targets the solvent-exposed region of the enzyme's binding pocket to improve the drug resistance profile. mdpi.com

Another exciting frontier is the development of "proteophenes," which are amino acid-functionalized thiophene-based fluorescent ligands. These molecules are being investigated for their ability to visualize protein deposits in tissue sections, which is crucial for studying neurodegenerative diseases like Alzheimer's disease. researchgate.net This highlights a powerful synergy between organic synthesis, biochemistry, and diagnostic imaging.

Interdisciplinary research is also paving the way for advancements in materials science. The unique electronic properties of the thiophene ring make it a valuable component in the construction of conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.com The incorporation of amino acid functionalities into these materials could introduce novel properties, such as chirality or biocompatibility, opening up new applications in bioelectronics and sensor technology.

Furthermore, the integration of computational chemistry, particularly molecular docking and dynamics simulations, is becoming indispensable. These in silico methods allow for the prediction of binding affinities and modes of interaction between thiophene-based ligands and their biological targets, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the context of anti-inflammatory drug discovery. nih.gov This accelerates the design-synthesis-testing cycle and reduces the reliance on costly and time-consuming experimental screening.

| Research Area | Focus | Potential Impact |

| Medicinal Chemistry | Design of targeted inhibitors (e.g., anti-HIV, anticancer). researchgate.netmdpi.com | Development of more effective and safer therapeutics with improved resistance profiles. |

| Chemical Biology | Development of fluorescent probes for biological imaging (e.g., "proteophenes"). researchgate.net | Enhanced understanding and diagnosis of diseases like Alzheimer's. |

| Materials Science | Creation of novel organic electronic materials (e.g., conducting polymers, OLEDs). numberanalytics.com | Advancements in electronics, energy, and biomedical devices. |

| Computational Chemistry | In silico screening and design of new molecules. nih.gov | Acceleration of the drug discovery process and reduction of development costs. |

Q & A

Basic: What are the established synthetic routes for Methyl 2-amino-3-(thiophen-3-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling thiophen-3-ylpropanoic acid derivatives with methyl esters of protected amino acids. A common approach is using carbodiimide-based coupling agents (e.g., EDC or HATU) to activate the carboxylic acid group, followed by deprotection of the amino group under acidic conditions. For example, ethyl 2-amino-3-(quinolin-6-yl)propanoate analogues were synthesized via HATU-mediated coupling in DCM, achieving moderate yields (35–55%) after hydrolysis . Optimization includes:

- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions.

- Solvent Selection: Dichloromethane (DCM) or THF improves solubility of hydrophobic intermediates.

- Purification: Use silica gel chromatography or recrystallization (e.g., from ethanol/water) to isolate the hydrochloride salt form, which enhances stability .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies the thiophen-3-yl moiety (δ 6.8–7.4 ppm for aromatic protons) and the ester methyl group (δ 3.6–3.8 ppm).

- 2D NMR (COSY, HSQC) resolves overlapping signals in the propanoate backbone .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁NO₂S⁺, expected m/z 211.0563) and rule out impurities.

- X-ray Crystallography: Resolves absolute stereochemistry if chiral centers exist, though twinned crystals may require SHELXL for refinement .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the thiophene ring’s electron-rich C2/C5 positions are prone to electrophilic substitution.

- Molecular Dynamics (MD) Simulations: Assess solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics.

- Docking Studies: If targeting biological activity, dock the compound into receptors (e.g., LFA-1/ICAM-1) to evaluate binding modes, leveraging analogues from medicinal chemistry studies .

Advanced: What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?

Methodological Answer:

- Prodrug Design: Convert the methyl ester to a water-soluble phosphate or glycoside derivative.

- Co-solvent Systems: Use DMSO/PBS (≤10% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility.

- Salt Formation: Hydrochloride salts (common in intermediates like ethyl 2-amino-3-(quinolin-6-yl)propanoate) improve solubility in polar solvents .

Advanced: How can structural contradictions in crystallographic data (e.g., disorder in the thiophene ring) be resolved?

Methodological Answer:

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in thiophene derivatives due to planar symmetry .

- Disorder Modeling: Split the thiophene ring into alternative positions with occupancy factors refined to <0.5.

- Validation Tools: Check Rint and CC1/2 in PLATON to ensure data quality .

Advanced: What are the comparative advantages of solid-phase vs. solution-phase synthesis for generating derivatives?

Methodological Answer:

- Solid-Phase: Enables high-throughput parallel synthesis (e.g., Wang resin-bound amines) but requires cleavage steps that may degrade the thiophene moiety.

- Solution-Phase: Better for scale-up (e.g., gram-scale reactions) and intermediates requiring harsh conditions (e.g., HCl deprotection). Hybrid approaches, such as using soluble PEG-supported reagents, balance efficiency and purity .

Advanced: How do steric and electronic effects of the thiophen-3-yl group influence regioselectivity in catalytic reactions?

Methodological Answer:

- Steric Effects: The 3-position on thiophene is less hindered than the 2-position, favoring C–H functionalization at C5 in cross-coupling (e.g., Suzuki with Pd(PPh₃)₄).

- Electronic Effects: The sulfur atom’s electron-withdrawing nature directs electrophilic substitutions (e.g., nitration) to the C4 position.

- Experimental Validation: Use Hammett σm parameters or kinetic isotope effects (KIE) to quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.